Eletriptan-d3

Overview

Description

Eletriptan-d3 (CAS: 1287040-94-1) is a deuterium-labeled analog of Eletriptan hydrobromide, a selective serotonin 5-HT1B and 5-HT1D receptor agonist used primarily in migraine therapy . The deuterium substitution at three hydrogen positions enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, minimizing isotopic interference while retaining pharmacological relevance . Synthetically, Eletriptan derivatives are prepared via palladium-catalyzed cross-coupling reactions, as described in heterocyclic drug synthesis methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the eletriptan molecule are replaced with deuterium atoms using deuterated reagents. The process typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the eletriptan precursor.

Deuteration: The precursor is subjected to hydrogen-deuterium exchange using deuterated reagents such as deuterated water (D2O) or deuterated solvents.

Purification: The deuterated product is purified using chromatographic techniques to obtain this compound with high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Large-Scale Deuteration: Conducting the hydrogen-deuterium exchange reaction in large reactors with controlled temperature and pressure.

Purification and Isolation: Using industrial-scale chromatography and crystallization techniques to purify and isolate this compound.

Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Eletriptan-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Conversion of sulfoxides to sulfides.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of eletriptan-d3 is influenced by its interaction with various transporters. Research indicates that it is both a substrate for the proton-coupled organic cation antiporter and P-glycoprotein (P-gp), which affects its brain uptake and overall efficacy in treating migraines .

Key Pharmacokinetic Findings

| Parameter | Value |

|---|---|

| Apparent | 89 ± 38 µM |

| 2.2 ± 0.7 nmol·min·mg protein | |

| Brain-to-plasma concentration ratio (wild type mice) | 0.04 |

| Brain-to-plasma concentration ratio (mdr1a/1b knockout mice) | 1.32 |

FDA Approval and Indications

Eletriptan was approved by the U.S. Food and Drug Administration (FDA) in December 2002 for the acute treatment of migraines in adults, both with and without aura. Clinical trials have demonstrated its efficacy in providing pain relief within two hours of administration, with significant improvements noted across various dosages (20 mg, 40 mg, and 80 mg) .

Efficacy Data from Clinical Trials

| Dosage (mg) | Headache Response at 2 Hours (NNT) | Pain-Free Response at 2 Hours (NNT) |

|---|---|---|

| 20 | 4.4 (3.4 to 6.2) | 9.9 (6.9 to 18) |

| 40 | 2.9 (2.6 to 3.3) | 4.0 (3.6 to 4.5) |

| 80 | 2.6 (2.4 to 3.0) | 3.7 (3.4 to 4.2) |

Off-Label Uses

Recent studies suggest potential off-label applications of this compound in the short-term prophylaxis of cluster headaches; however, further research is necessary to validate these findings .

Case Studies

In clinical settings, patients with chronic migraines treated with this compound reported significant reductions in both attack frequency and severity compared to baseline measurements. These findings underscore the compound's effectiveness in modulating trigeminal nerve activity and alleviating associated symptoms such as nausea and photophobia.

Research Applications

The unique properties of this compound make it a valuable compound in various scientific research domains:

- Analytical Chemistry : Used as a reference standard for studying deuterated compounds.

- Pharmacology : Investigating metabolic pathways and pharmacokinetics related to migraine treatments.

- Drug Development : Assisting in the formulation of new medications targeting serotonin receptors.

Mechanism of Action

Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B/1D receptors. The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is associated with the relief of migraine headaches. This compound also inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain. The molecular targets and pathways involved include:

5-HT1B Receptors: Located on blood vessels, leading to vasoconstriction.

5-HT1D Receptors: Located on nerve terminals, inhibiting the release of neuropeptides.

Trigeminal Nerve Inhibition: Reduces trigeminal nerve activity, alleviating migraine symptoms.

Comparison with Similar Compounds

Eletriptan-d3 is part of a family of isotopically labeled and structurally modified analogs. Below is a comparative analysis of key derivatives:

Structural and Functional Differences

*Note: The CAS 177834-92-3 corresponds to unlabeled Eletriptan hydrobromide; the deuterated salt’s CAS is inferred from product listings . †Unlabeled parent compound CAS provided for reference .

Pharmacological and Analytical Insights

- Analytical Performance: this compound demonstrates >98% purity in HPLC validation, critical for minimizing interference in assays . Supplementary data from validated methods (e.g., Frontiers in Medicine 2021) confirm its precision in quantifying nanomolar concentrations .

- Comparative Utility :

Biological Activity

Eletriptan-d3 is a deuterated form of eletriptan, a medication primarily used for the acute treatment of migraine. As a member of the triptan class, it functions as a selective agonist for serotonin receptors, specifically 5-HT_1B and 5-HT_1D, which play crucial roles in alleviating migraine symptoms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and potential implications for migraine therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in clinical settings. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 50% |

| Peak Plasma Concentration (T_max) | 1 hour |

| Protein Binding | ~85% |

| Elimination Half-life | Approximately 4 hours |

This compound exhibits significant first-pass metabolism, which impacts its bioavailability. Studies indicate that the drug is predominantly metabolized by the liver, leading to the formation of several metabolites that may have varying degrees of biological activity .

This compound acts primarily through agonism at serotonin receptors:

- 5-HT_1B Receptors : Located on vascular smooth muscle, activation leads to vasoconstriction of dilated intracranial blood vessels, counteracting migraine-associated vasodilation.

- 5-HT_1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing neurogenic inflammation associated with migraines.

The compound's ability to cross the blood-brain barrier (BBB) is critical for its central nervous system effects. Research indicates that this compound is a substrate for both the H^+/OC antiporter and P-glycoprotein (P-gp), which are involved in its transport across endothelial cells in the brain .

Case Studies and Clinical Efficacy

A meta-analysis comparing various triptans highlighted that eletriptan demonstrates superior efficacy in achieving pain freedom within two hours post-administration compared to placebo and some newer migraine treatments . The analysis included data from multiple randomized controlled trials, demonstrating that:

- Efficacy : Eletriptan was among the top-performing triptans, showing a higher rate of sustained pain freedom at 24 hours.

- Safety Profile : The adverse event rates were comparable to other triptans, with mild transient effects being most common .

Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

- Transport Mechanisms : In vitro studies using human brain microvascular endothelial cells (hCMEC/D3) demonstrated that this compound's uptake is pH-dependent and saturable, suggesting a specific transport mechanism across the BBB .

- Neuropharmacokinetics : In vivo studies in wild-type and mdr1a/1b knockout mice revealed that while wild-type mice exhibited low brain uptake due to P-gp efflux, knockout mice showed significantly higher brain concentrations of this compound, indicating that P-gp plays a substantial role in limiting its central nervous system availability .

- Comparative Analysis : A systematic review indicated that triptans like eletriptan not only provide effective acute relief but also have favorable tolerability profiles compared to newer migraine therapies such as gepants and lasmiditan .

Q & A

Basic Research Questions

Q. What validated methodologies exist for synthesizing and characterizing Eletriptan-d3?

- Answer : Deuterium incorporation in this compound requires careful optimization of reaction conditions (e.g., solvent choice, catalyst-to-substrate ratios) to ensure isotopic purity. Characterization typically involves:

- Mass Spectrometry (MS) : To confirm deuterium placement and quantify isotopic enrichment (≥98% purity is standard) .

- Nuclear Magnetic Resonance (NMR) : To verify structural integrity, with emphasis on distinguishing deuterated protons in H-NMR spectra .

- Chromatographic validation : HPLC or UPLC methods with retention time comparisons to non-deuterated analogs .

Q. How can researchers ensure isotopic purity during analytical quantification of this compound in biological matrices?

- Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to deuterated ions. Key steps include:

- Matrix-matched calibration curves : To account for ion suppression/enhancement effects.

- Cross-validation with non-deuterated standards : Ensure no isotopic interference .

- Validation parameters : Precision (CV <15%), accuracy (85–115% recovery), and stability under storage conditions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving discrepancies in this compound pharmacokinetic data across studies?

- Answer : Systematic approaches include:

- Protocol harmonization : Standardize dosing regimens, sampling intervals, and matrix types (e.g., plasma vs. cerebrospinal fluid) .

- Orthogonal analytical validation : Compare LC-MS/MS results with radiolabeled tracer studies to detect assay-specific biases .

- Meta-analysis of cross-study data : Use random-effects models to quantify heterogeneity and identify confounding variables (e.g., CYP3A4 inhibitor co-administration) .

Q. How can researchers address contradictions in this compound metabolic pathway hypotheses?

- Answer :

- Isotope tracer studies : Co-administer C-labeled this compound with deuterated analogs to track metabolic fate via high-resolution MS .

- In vitro models : Use human hepatocytes and recombinant CYP isoforms to isolate primary vs. secondary metabolic routes .

- Data reconciliation : Apply pathway enrichment analysis to prioritize hypotheses consistent with both in vitro and in vivo data .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies with small sample sizes?

- Answer :

- Bayesian hierarchical models : Incorporate prior pharmacokinetic data to improve parameter estimation precision .

- Bootstrapping : Resample limited datasets to assess confidence intervals for AUC and .

- Sensitivity analyses : Test robustness of conclusions to outliers or missing data assumptions .

Q. How should researchers design studies to evaluate this compound stability under long-term storage conditions?

- Answer :

- Accelerated stability testing : Expose samples to elevated temperatures (e.g., 40°C) and extrapolate degradation rates using Arrhenius equations .

- Multi-timepoint analysis : Assess deuterium loss and byproduct formation at 0, 6, 12, and 24 months .

- Container compatibility testing : Compare glass vs. polymer vials to identify adsorption or leaching effects .

Q. Methodological Best Practices

Q. What steps ensure reproducibility in this compound deuterium exchange studies?

- Answer :

- Document reaction parameters : Temperature, pH, and solvent composition must be meticulously recorded .

- Blinded replicate analysis : Minimize operator bias by randomizing sample batches .

- Open-data sharing : Publish raw MS spectra and chromatograms in supplementary materials for independent verification .

Q. How can cross-study comparisons of this compound efficacy account for interspecies variability?

- Answer :

- Allometric scaling : Adjust doses based on body surface area differences between preclinical models and humans .

- CYP isoform activity mapping : Normalize metabolic rates using species-specific enzyme activity data .

- PBPK modeling : Integrate physiochemical properties and tissue distribution coefficients to predict interspecies differences .

Properties

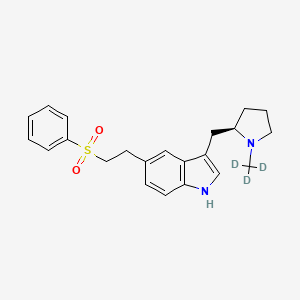

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-ZDRPVFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.